molecular formula C23H27NO5 B2679972 N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 442657-84-3

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

Cat. No. B2679972
CAS RN: 442657-84-3
M. Wt: 397.471
InChI Key: LOVLJGXWUFCCFY-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry has explored the synthesis and properties of adamantane derivatives, highlighting their unique structural and chemical characteristics. For instance, studies have developed synthetic pathways for creating adamantane-containing compounds, such as ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides, showcasing the versatility of adamantane in organic synthesis (D’yachenko, Burmistrov, & Butov, 2019).

Applications in Material Science

Adamantane derivatives have been investigated for their potential applications in material science. For example, research into polyamide-imides containing pendent adamantyl groups elucidated the thermal and mechanical properties of these polymers, demonstrating their high thermal stability and potential for use in high-performance materials (Liaw & Liaw, 2001).

Catalytic and Chemical Reactions

The role of adamantane derivatives in catalytic and chemical reactions has been a topic of significant interest. Studies have shown that these compounds can act as ligands in metal complexes, influencing the stoichiometry and structure of the complexes and affecting their catalytic activity. For instance, N-adamantyl-2-aminopyridines have been used to form aminopyridinato complexes with zirconium, which demonstrated stability and potential application in polymerization catalysis (Morton, O'Shaughnessy, & Scott, 2000).

Medicinal Chemistry Applications

In medicinal chemistry, adamantane derivatives have been studied for their receptor binding activities and potential therapeutic applications. Although the request specifically excludes drug use and side effects, it's worth noting that these compounds have been explored for their interactions with various biological targets, contributing to the understanding of structure-activity relationships in drug design. Research on adamantyl aryl- and heteroarylpiperazines has revealed insights into their serotonin receptor activities, demonstrating the broad applicability of adamantane derivatives in medicinal chemistry (Abou-Gharbia et al., 1999).

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-27-19-4-2-3-17-10-18(22(26)29-20(17)19)21(25)24-5-6-28-23-11-14-7-15(12-23)9-16(8-14)13-23/h2-4,10,14-16H,5-9,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVLJGXWUFCCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

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